molecular formula C21H21NO5 B2694211 (2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid CAS No. 1219603-31-2

(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid

カタログ番号: B2694211
CAS番号: 1219603-31-2
分子量: 367.401
InChIキー: FARPCFHIMBUWFB-YJYMSZOUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid, with CAS number 1219603-31-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N2O4C_{18}H_{21}N_{2}O_{4}, with a molecular weight of approximately 341.38 g/mol. The compound features a morpholine ring substituted with a fluorenylmethoxycarbonyl group, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Morpholine Derivative : The initial step includes the formation of the morpholine structure.
  • Protection and Functionalization : The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine during subsequent reactions.
  • Carboxylic Acid Formation : The final step involves the introduction of the carboxylic acid functionality.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies evaluating related morpholine derivatives have reported cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • SW480 (colon cancer)
  • A549 (lung cancer)

In vitro assays indicated that these compounds can induce apoptosis and cell cycle arrest in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes linked to cancer progression and inflammation. Preliminary data suggest that it may act as a moderate inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors .

Case Studies

  • Study on COX-2 Inhibition : A series of morpholine derivatives were synthesized and tested for COX-2 inhibitory activity. One derivative exhibited an IC50 value comparable to indomethacin, highlighting the potential of this class of compounds as anti-inflammatory agents .
  • Antiproliferative Effects : In a study focusing on antiproliferative activities, several morpholine derivatives were found to significantly reduce cell viability in MCF-7 cells through mechanisms involving apoptosis .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF-715.5Induction of apoptosis
AnticancerSW48020.0Cell cycle arrest
COX-2 InhibitionN/A6.71Competitive inhibition

科学的研究の応用

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural characteristics allow it to interact with various biological targets, leading to significant cytotoxic effects against cancer cell lines.

  • Mechanism of Action :
    • Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
    • Cell Cycle Arrest : It induces S-phase arrest in cancer cells, effectively inhibiting their proliferation .
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited selective toxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating its potential for targeted cancer therapy .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Its efficacy against various bacterial strains suggests potential applications in treating infections.

  • Antibacterial Effects :
    • In vitro studies have shown that it possesses significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
    • Research indicates that similar compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
  • Antifungal Properties :
    • Preliminary tests indicate potential antifungal activity against strains like Candida albicans, warranting further investigation into its use as an antifungal agent .

Drug Development

The unique structural features of (2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid make it a valuable scaffold for drug design:

  • Peptide Synthesis :
    • The Fmoc group is widely used in solid-phase peptide synthesis, allowing for the creation of complex peptide structures with improved stability and bioactivity .
  • Prodrug Design :
    • Its ability to enhance solubility may facilitate the development of prodrugs that can be activated within the body to release active pharmaceutical ingredients at targeted sites .

特性

IUPAC Name

(2R,3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13-19(20(23)24)22(10-11-26-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARPCFHIMBUWFB-YJYMSZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。